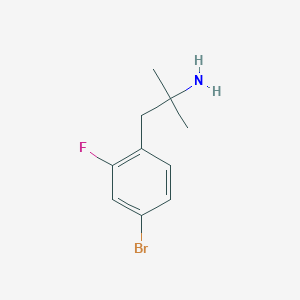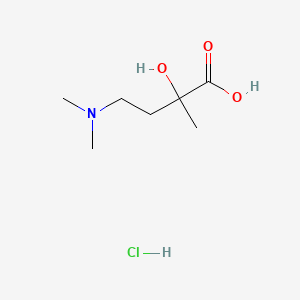
Ethyl 2-(pentan-3-yl)pyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(pentan-3-yl)pyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(pentan-3-yl)pyrimidine-4-carboxylate typically involves the reaction of ethyl cyanoacetate with appropriate aldehydes and amines under controlled conditions. The reaction is often catalyzed by bases such as sodium ethoxide or potassium carbonate. The process may involve multiple steps, including condensation, cyclization, and esterification reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(pentan-3-yl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
Ethyl 2-(pentan-3-yl)pyrimidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(pentan-3-yl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to elicit a biological response. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(pentan-3-yl)pyrimidine-4-carboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 2-(propan-2-yl)pyrimidine-4-carboxylate: Similar structure but with a different alkyl group, leading to variations in chemical properties and biological activities.
4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Exhibits different pharmacological properties due to the presence of a tetrahydropyridine ring.
Pyrimidine-5-carboxylate derivatives: These compounds have diverse applications in medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
ethyl 2-pentan-3-ylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C12H18N2O2/c1-4-9(5-2)11-13-8-7-10(14-11)12(15)16-6-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
HBDNHMVAZRBWII-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NC=CC(=N1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl ((3aS,6aR)-6a-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13542262.png)
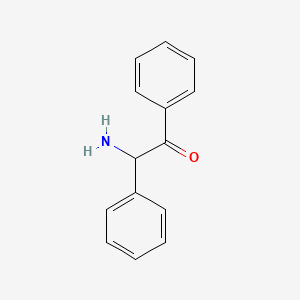
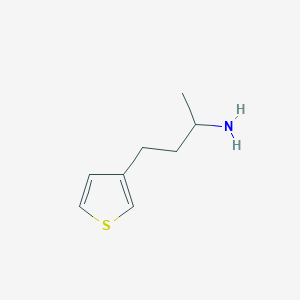
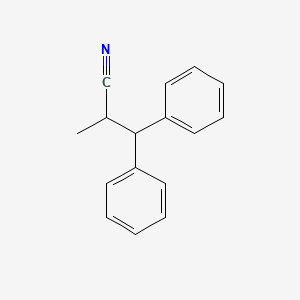

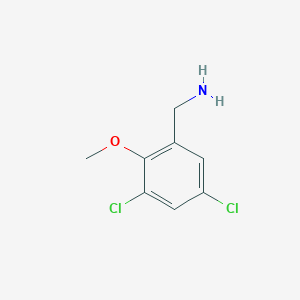
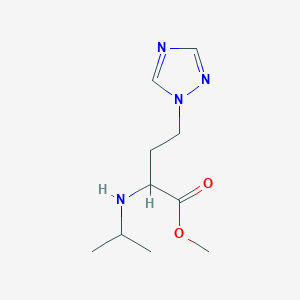
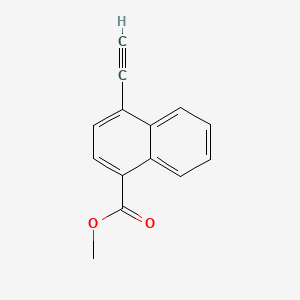
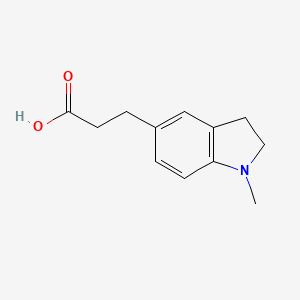
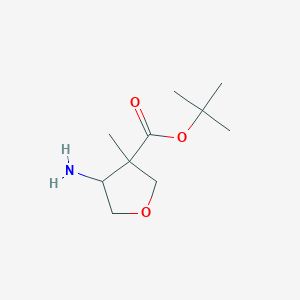
![2-Azabicyclo[3.3.1]nonan-8-one](/img/structure/B13542337.png)
